N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many bioactive molecules, and a cyclohexanesulfonamide group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline ring.
Isobutyrylation: The tetrahydroquinoline intermediate is then subjected to isobutyrylation using isobutyryl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the isobutyrylated tetrahydroquinoline with cyclohexanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isobutyryl moiety, potentially converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be investigated for its potential bioactivity. The tetrahydroquinoline core is known for its presence in many pharmacologically active compounds, suggesting that derivatives of this compound could exhibit interesting biological properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. The sulfonamide group is a common feature in many drugs, indicating that this compound might possess pharmacological activity worth investigating.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The tetrahydroquinoline core might interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking, while the sulfonamide group could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide: This compound has a similar core structure but with additional methoxy groups, which could alter its chemical and biological properties.
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide:
Uniqueness
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide is unique due to its specific combination of functional groups, which can impart distinct chemical properties and potential biological activities. The presence of both the tetrahydroquinoline and sulfonamide groups makes it a versatile compound for various scientific investigations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14(2)19(22)21-12-6-7-15-10-11-16(13-18(15)21)20-25(23,24)17-8-4-3-5-9-17/h10-11,13-14,17,20H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVVSIILKPDMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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